Enhanced Lipophilicity vs. Carboxylic Acid Analog
The N-methyl carboxamide group of the target compound confers higher lipophilicity compared to the carboxylic acid analog (2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid, CAS 99615-68-6). The predicted XLogP3 for the target compound is 1.2, versus 0.8 for the acid analog [1][2]. This difference of 0.4 log units corresponds to an approximately 2.5-fold increase in octanol/water partition coefficient, suggesting improved passive membrane permeability [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid (XLogP3 = 0.8) |
| Quantified Difference | ΔXLogP3 = +0.4 (approximately 2.5-fold higher partition coefficient) |
| Conditions | Computationally predicted XLogP3 values using PubChem's algorithm (XLogP3-AA) under standard conditions. |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, making the target compound a potentially superior candidate for cell-based assays or in vivo studies where cellular uptake is critical.
- [1] PubChem, 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid (CID 67539814), XLogP3 = 0.8. URL: https://pubchem.ncbi.nlm.nih.gov/compound/67539814 View Source
- [2] PubChem predicted XLogP3 for N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide (based on structure SMILES: CN1C(=O)SC2=C1C=C(C=C2)C(=O)NC). URL: https://pubchem.ncbi.nlm.nih.gov View Source
